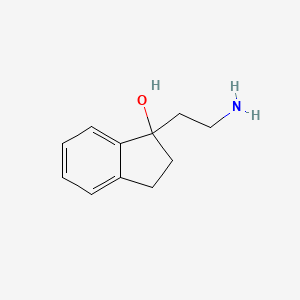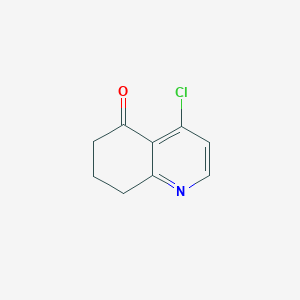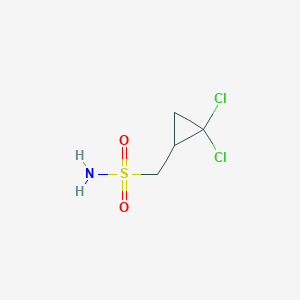
2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a formyl group, dimethylphenoxy moiety, and an isobutylacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide typically involves multiple steps, starting with the preparation of the key intermediate, 4-formyl-2,6-dimethylphenol. This intermediate is then reacted with appropriate reagents to introduce the isobutylacetamide group. Common synthetic routes include:
Formylation of 2,6-dimethylphenol:
Formation of the phenoxyacetamide: The formylated intermediate is then reacted with isobutylamine and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-carboxy-2,6-dimethylphenoxy)-N-isobutylacetamide.
Reduction: 2-(4-hydroxymethyl-2,6-dimethylphenoxy)-N-isobutylacetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenoxy and isobutylacetamide groups may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate .
- 2-(4-formyl-2,6-dimethylphenoxy)propanamide .
- N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide .
Uniqueness
2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
2-(4-formyl-2,6-dimethylphenoxy)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C15H21NO3/c1-10(2)7-16-14(18)9-19-15-11(3)5-13(8-17)6-12(15)4/h5-6,8,10H,7,9H2,1-4H3,(H,16,18) |
Clave InChI |
FJSXTKFPRAUMPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OCC(=O)NCC(C)C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B13155251.png)





![Methyl 3-(([amino(imino)methyl]thio)methyl)-2-furoate](/img/structure/B13155295.png)







